1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline 1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658396
InChI: InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25)
SMILES:
Molecular Formula: C16H13ClF3N3O2
Molecular Weight: 371.74 g/mol

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline

CAS No.:

Cat. No.: VC14658396

Molecular Formula: C16H13ClF3N3O2

Molecular Weight: 371.74 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline -

Specification

Molecular Formula C16H13ClF3N3O2
Molecular Weight 371.74 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C16H13ClF3N3O2/c17-10-5-3-9(4-6-10)11-8-13(16(18,19)20)22-15(21-11)23-7-1-2-12(23)14(24)25/h3-6,8,12H,1-2,7H2,(H,24,25)
Standard InChI Key AVKPJZHXEUIJAH-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]proline (CAS: 1102852-18-5) features a pyrimidine ring substituted at the 4-position with a 4-chlorophenyl group and at the 6-position with a trifluoromethyl group. The proline moiety is attached at the 2-position via a nitrogen linkage, introducing stereochemical complexity (racemic mixture) . The molecular formula is C₁₆H₁₃ClF₃N₃O₂, with a molecular weight of 371.74 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClF₃N₃O₂
Molecular Weight371.74 g/mol
SMILES NotationC1CC(C(O)=O)N(C1)c1nc(cc(C(F)(F)F)n1)c1ccc(cc1)Cl
logP (Partition Coefficient)3.7398
Hydrogen Bond Acceptors5
Polar Surface Area49.386 Ų

The logP value of 3.7398 indicates moderate lipophilicity, suggesting reasonable membrane permeability . The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the molecule against metabolic degradation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Pyrimidine Precursor Synthesis: 4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is synthesized via condensation of 4-chlorobenzaldehyde, trifluoroacetic acid, and guanidine under reflux conditions.

  • Proline Coupling: The pyrimidine precursor is coupled with proline using carbodiimide-based coupling reagents (e.g., EDC/HOBt), forming the final product.

Key Reaction Considerations:

  • Temperature Control: Reflux conditions (≈100–120°C) are critical for achieving high yields in the pyrimidine ring formation.

  • Stereochemistry: The racemic nature of the proline moiety necessitates chiral resolution techniques for enantiopure production .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Pyrimidines with trifluoromethyl substituents exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The trifluoromethyl group disrupts microbial membrane integrity via hydrophobic interactions.

Neuroprotective Effects

Pharmacological and Drug Development Prospects

ADMET Profiling

  • Absorption: Moderate logP (3.7398) suggests adequate gastrointestinal absorption .

  • Metabolism: The trifluoromethyl group may reduce hepatic CYP450-mediated oxidation, prolonging half-life.

  • Toxicity: No in vivo data exist, but proline’s natural occurrence hints at lower toxicity risks .

Target Identification

Potential targets include:

  • Kinase Inhibitors: Pyrimidine cores often bind ATP pockets in kinases (e.g., EGFR) .

  • Antimicrobial Targets: Peptidoglycan transpeptidases in bacterial cell walls.

Future Research Directions

  • Stereochemical Optimization: Enantioselective synthesis to isolate biologically active isomers .

  • In Vivo Efficacy Studies: Rodent models for cancer and microbial infections.

  • Structural Analog Development: Modifying the proline moiety to enhance blood-brain barrier penetration .

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